Chrysene-5,6-imine Chrysene-5,6-imine
Brand Name: Vulcanchem
CAS No.: 132335-15-0
VCID: VC21244946
InChI: InChI=1S/C18H13N/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-18(19-17)16(12)14/h1-10,17-19H
SMILES: C1=CC=C2C(=C1)C=CC3=C2C4C(N4)C5=CC=CC=C35
Molecular Formula: C18H13N
Molecular Weight: 243.3 g/mol

Chrysene-5,6-imine

CAS No.: 132335-15-0

Cat. No.: VC21244946

Molecular Formula: C18H13N

Molecular Weight: 243.3 g/mol

* For research use only. Not for human or veterinary use.

Chrysene-5,6-imine - 132335-15-0

Specification

CAS No. 132335-15-0
Molecular Formula C18H13N
Molecular Weight 243.3 g/mol
IUPAC Name 3-azapentacyclo[9.8.0.02,4.05,10.014,19]nonadeca-1(11),5,7,9,12,14,16,18-octaene
Standard InChI InChI=1S/C18H13N/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-18(19-17)16(12)14/h1-10,17-19H
Standard InChI Key ZRCKOBPZOSBFAT-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC3=C2C4C(N4)C5=CC=CC=C35
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2C4C(N4)C5=CC=CC=C35

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

Chrysene-5,6-imine is derived from the chrysene skeleton with molecular formula C18H11N. The compound features an imine group at the 5,6-position of the chrysene framework. By comparison, the related diimine compound has a molecular formula of C18H12N2 and a molecular weight of 256.3 g/mol . The structure maintains the planar configuration characteristic of chrysene, with the nitrogen atom likely causing slight deviations from planarity due to electronic effects and steric considerations.

Electronic Properties

The incorporation of an imine group into the chrysene skeleton creates important changes in electron distribution compared to the parent hydrocarbon. The nitrogen atom introduces a region of increased electron density, while the C=N bond contributes to the extended π-conjugated system. These electronic modifications significantly impact the compound's reactivity patterns, especially in electrophilic and nucleophilic reactions.

Related studies on chrysene derivatives have shown that nitrogen incorporation affects charge distribution and protonation behaviors. For instance, research on chrysenium cations demonstrates that charge delocalization follows specific pathways through the chrysene skeleton . These patterns likely influence the reactivity of chrysene-5,6-imine as well, particularly in acidic environments where protonation may occur.

Spectroscopic Characteristics

Synthesis Methods and Reactions

Synthetic Approaches

The synthesis of chrysene-5,6-imine likely follows pathways similar to those used for related compounds. Based on synthetic methods described for nitrogenated polycyclic aromatic compounds, several approaches may be viable:

  • Reduction of Quinones: One potential synthetic route could involve the partial reduction of 5,6-chrysenequinone to the corresponding mono-imine. This approach would be analogous to methods used for similar PAH derivatives .

  • Imine Formation Reactions: Direct formation of the imine group through condensation reactions of 5,6-functionalized chrysene derivatives with ammonia or primary amines, followed by oxidation steps .

  • Cyclization Strategies: Multi-step sequences involving the formation of key intermediates followed by cyclization reactions that establish the chrysene framework with the imine functionality already in place .

The literature describes several relevant synthetic approaches for related compounds. For instance, dimethylamineborane has been used for the reduction of imines to amines in the synthesis of azachrysenes . Additionally, oxidative coupling processes promoted by phenyliodine(III)-bis(trifluoroacetate) (PIFA) have been employed in the synthesis of nitrogenated PAHs .

Chemical Reactivity

Chrysene-5,6-imine would be expected to participate in various chemical transformations characteristic of both the imine functional group and the polycyclic aromatic system. Possible reaction pathways include:

  • Reduction: The imine group can undergo reduction to the corresponding amine, similar to the reduction observed with dimethylamineborane in related syntheses .

  • Protonation: Like other chrysene derivatives, the molecule would likely undergo protonation in strong acidic media. Studies of chrysene protonation have shown that specific positions are favored depending on the substitution pattern .

  • Electrophilic Substitution: The aromatic system remains susceptible to electrophilic aromatic substitution reactions, though the regioselectivity would be influenced by the electronic effects of the imine group.

  • Diels-Alder Reactions: The diene character of certain regions of the molecule might enable participation in cycloaddition reactions, similar to those observed with 5,6-chrysenequinodimethane .

Physical and Thermochemical Properties

Thermochemical Data

Thermochemical properties provide valuable insights into compound stability and energetics. While specific data for chrysene-5,6-imine is not available in the search results, thermochemical parameters for related compounds can provide reference points. For instance, 5,6-dimethylchrysene has a reported enthalpy of combustion (ΔcH° solid) of -10,289 kJ/mol and a calculated enthalpy of formation (ΔfH° solid) of approximately 133 kJ/mol .

Table 1: Thermochemical Data for Selected Chrysene Derivatives

CompoundΔcH° solid (kJ/mol)ΔfH° solid (kJ/mol)MethodReference
5,6-dimethylchrysene-10,289133Combustion calorimetryGeiseler et al., 1966
Chrysene-5,6-imineNot availableNot available--
5,6-Chrysenequinone diimineNot availableNot available--

Applications and Research Significance

Theoretical Importance

Chrysene-5,6-imine represents an important model system for understanding the effects of nitrogen incorporation on polycyclic aromatic systems. The compound provides insights into:

  • Electronic Distribution Effects: How imine functionality alters the π-electron distribution in extended aromatic systems

  • Reactivity Patterns: The influence of nitrogen incorporation on the reactivity of specific positions in the PAH framework

  • Structure-Property Relationships: Correlations between structural modifications and resulting physical, chemical, and spectroscopic properties

Theoretical studies of similar compounds have employed computational methods such as AM1 calculations to predict charge distributions and relative energies of different protonation states . Such approaches could be extended to chrysene-5,6-imine to predict its properties and reactivity.

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